Dioleoylphosphatidate(2-)

Description

Properties

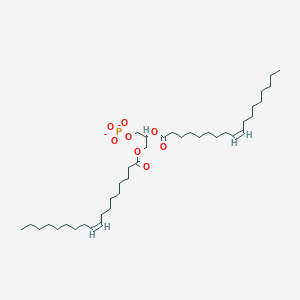

Molecular Formula |

C39H71O8P-2 |

|---|---|

Molecular Weight |

698.9 g/mol |

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |

InChI |

InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/p-2/b19-17-,20-18- |

InChI Key |

MHUWZNTUIIFHAS-CLFAGFIQSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dioleoylphosphatidate 2

Enzymatic Systems for Dioleoylphosphatidate(2-) Synthesis

The formation of dioleoylphosphatidate(2-) is a multi-step enzymatic process that can occur through several pathways, primarily the de novo synthesis routes. These pathways are crucial for generating the basic backbone of many essential lipids.

De Novo Synthesis Pathways

De novo synthesis of phosphatidic acid, including dioleoylphosphatidate(2-), primarily follows two main pathways in mammalian and yeast cells: the glycerol-3-phosphate (G3P) pathway and the dihydroxyacetone phosphate (B84403) (DHAP) pathway. wikipedia.orgnih.gov The G3P pathway is considered the main route. researchgate.net

The process begins with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA). researchgate.netaocs.org Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the acylation of LPA at the sn-2 position to yield phosphatidic acid. researchgate.netaocs.org The DHAP pathway starts with the acylation of dihydroxyacetone phosphate, which is then reduced to LPA and enters the same subsequent steps as the G3P pathway. researchgate.net

| De Novo Synthesis Pathway | Starting Substrate | Key Enzymes | Intermediate | Final Product |

| Glycerol-3-Phosphate (G3P) Pathway | Glycerol-3-Phosphate | Glycerol-3-phosphate acyltransferase (GPAT) | Lysophosphatidic Acid (LPA) | Phosphatidic Acid |

| Dihydroxyacetone Phosphate (DHAP) Pathway | Dihydroxyacetone Phosphate | Dihydroxyacetone-phosphate acyltransferase (DHAPAT) | 1-acyldihydroxyacetone-phosphate | Phosphatidic Acid |

Acyltransferase Activities in Dioleoylphosphatidate(2-) Formation

The specific fatty acid composition of dioleoylphosphatidate(2-), which contains two oleoyl (B10858665) chains, is determined by the substrate specificity of the acyltransferases involved. Different acyltransferase isoforms exhibit preferences for specific fatty acyl-CoAs. wikipedia.org These enzymes are located in various cellular compartments, including the endoplasmic reticulum (ER) and mitochondria, suggesting that different pools of phosphatidic acid can be generated in distinct locations within the cell. wikipedia.orgaocs.org

At least five isoforms of AGPAT have been identified, each encoded by a separate gene. aocs.org The specificities of these GPAT and AGPAT isoforms for oleoyl-CoA are what ultimately lead to the synthesis of dioleoylphosphatidate(2-). For instance, GPAT3, found in the ER, is a key enzyme in de novo triacylglycerol synthesis and shows broad acyl-CoA substrate recognition. pnas.org The various acyltransferases, with their differing substrate preferences and intracellular locations, are thought to contribute to the asymmetric distribution of fatty acids in phospholipids (B1166683). aocs.org

Pathways of Dioleoylphosphatidate(2-) Catabolism and Turnover

The cellular levels of dioleoylphosphatidate(2-) are tightly controlled through its degradation and conversion into other lipids. This turnover is essential for maintaining lipid homeostasis and for its role in cell signaling. creative-proteomics.comnih.gov

Phosphatase-Mediated Dephosphorylation of Dioleoylphosphatidate(2-)

A key step in the catabolism of dioleoylphosphatidate(2-) is its dephosphorylation to diacylglycerol (DAG). creative-proteomics.com This reaction is catalyzed by phosphatidic acid phosphatases (PAPs), also known as lipins. nih.govplos.org The conversion of PA to DAG is a critical commitment step for the synthesis of major phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). wikipedia.org

There are also membrane-associated lipid phosphate phosphatases (LPPs) that can dephosphorylate a broader range of lipid phosphates, including PA. plos.org These enzymes are found in intracellular membranes and the plasma membrane. plos.org

Role of Phospholipases in Dioleoylphosphatidate(2-) Degradation

Phospholipases are another class of enzymes that play a crucial role in the degradation of dioleoylphosphatidate(2-). Phospholipase D (PLD) can hydrolyze phosphatidylcholine to generate phosphatidic acid, representing an alternative formation pathway. wikipedia.orgnih.gov Conversely, phospholipase A1 (PLA1) and phospholipase A2 (PLA2) can hydrolyze the fatty acids from the sn-1 and sn-2 positions of phosphatidic acid, respectively, to produce lysophosphatidic acid (LPA). wikipedia.orgaocs.org This process is part of the acyl chain remodeling of phospholipids. reactome.org

| Phospholipase | Action on Dioleoylphosphatidate(2-) | Product |

| Phospholipase A1 (PLA1) | Hydrolyzes fatty acid at sn-1 position | Lysophosphatidic Acid (LPA) |

| Phospholipase A2 (PLA2) | Hydrolyzes fatty acid at sn-2 position | Lysophosphatidic Acid (LPA) |

| Phospholipase D (PLD) | Can form PA from other phospholipids | Phosphatidic Acid |

Regulatory Mechanisms Governing Dioleoylphosphatidate(2-) Homeostasis

The cellular concentration of dioleoylphosphatidate(2-) is kept at very low levels under normal conditions but can increase transiently for signaling purposes. wikipedia.org This tight regulation is achieved through a complex interplay of biosynthetic and catabolic enzymes, as well as spatial and temporal control. nih.govbiorxiv.org

The activity of PAPs is a major control point. nih.gov In yeast, the phosphorylation state of the PAP enzyme Pah1 regulates its translocation between the cytosol and the nuclear/ER membrane, thereby controlling its access to its substrate, PA. nih.govnih.gov The activity of these phosphatases is also influenced by the presence of other lipids. For instance, CDP-diacylglycerol, phosphatidylinositol, and cardiolipin (B10847521) up-regulate phosphatidate phosphatase, while sphingosine (B13886) and dihydrosphingosine down-regulate it. wikipedia.org

Furthermore, the dual role of phosphatidic acid as both a biosynthetic precursor and a signaling molecule necessitates its stringent regulation. nih.govresearchgate.net The balance between the enzymes that produce PA, such as acyltransferases and PLD, and those that consume it, such as PAPs and phospholipases, is critical for maintaining cellular lipid homeostasis and orchestrating appropriate cellular responses. creative-proteomics.comnih.gov Recent studies highlight the potential for substrate cycling between PA and DAG at different subcellular locations as a key regulatory mechanism. nih.govportlandpress.com

Kinase-Mediated Regulation of Dioleoylphosphatidate(2-) Levels

The primary kinase-mediated pathway for the synthesis of phosphatidic acid, including dioleoylphosphatidate, is the phosphorylation of diacylglycerol (DAG). mdpi.comfrontiersin.org This reaction is catalyzed by a family of enzymes known as diacylglycerol kinases (DGKs). mdpi.commdpi.com

Diacylglycerol kinases act as a molecular switch, converting DAG into PA, thereby decreasing DAG-mediated signals while simultaneously generating PA-mediated signals. frontiersin.org There are ten mammalian isoforms of DGK (α–κ), which are grouped into five types based on their structural domains. mdpi.com These isoforms exhibit different subcellular localizations, substrate specificities, and regulatory mechanisms, allowing for precise control over PA production in various cellular contexts. mdpi.commdpi.com

The regulation of DGK activity is complex and occurs at multiple levels:

Substrate Availability: The generation of 1,2-dioleoyl-sn-glycerol, the direct precursor for dioleoylphosphatidate synthesis by DGKs, is a key regulatory point. This DAG species is produced through the hydrolysis of other phospholipids by phospholipases.

Allosteric Regulation: Some DGK isoforms are regulated by other lipids and signaling molecules. For instance, DGKζ activity can be enhanced by its product, PA, suggesting a positive feedback loop. mdpi.com

Phosphorylation: Protein kinases can phosphorylate DGKs, altering their activity and localization. nih.gov For example, Protein Kinase C (PKC) isoforms can phosphorylate and activate certain DGK isoforms, creating a sophisticated interplay between the two signaling pathways. nih.gov DGKζ's localization is regulated by phosphorylation via PKCα and PKCγ. mdpi.com

Protein-Protein Interactions: DGKs can be regulated through direct interactions with other proteins. For example, DGKθ is negatively regulated by active RhoA, a small GTPase involved in cytoskeletal dynamics. wikipedia.org

Table 1: Key Kinases in Dioleoylphosphatidate(2-) Metabolism

| Enzyme Family | Specific Isoform Example | Substrate | Product | Regulatory Mechanisms | Citation |

|---|---|---|---|---|---|

| Diacylglycerol Kinase (DGK) | DGKζ | 1,2-Diacylglycerol (DAG) | Phosphatidic Acid (PA) | Phosphorylation by PKC, product activation | mdpi.com |

| Diacylglycerol Kinase (DGK) | DGKθ | 1,2-Diacylglycerol (DAG) | Phosphatidic Acid (PA) | Negative regulation by RhoA | wikipedia.org |

| Diacylglycerol Kinase (DGK) | DGKγ | 1,2-Diacylglycerol (DAG) | Phosphatidic Acid (PA) | Phosphorylation by PKCγ | nih.gov |

| Protein Kinase C (PKC) | PKCγ | Diacylglycerol Kinase γ (DGKγ) | Phosphorylated DGKγ (activated) | Activated by Ca2+ and diacylglycerol | nih.gov |

Phosphatase-Mediated Regulation of Dioleoylphosphatidate(2-) Levels

The levels of dioleoylphosphatidate(2-) are decreased through dephosphorylation, a reaction catalyzed by phosphatidic acid phosphatases (PAPs). nih.govnih.gov These enzymes convert PA back into DAG, thus playing a critical role in lipid homeostasis by controlling the balance between these two important signaling lipids and their downstream metabolic fates. nih.govwikipedia.org

There are two main types of PAPs:

Type I PAPs (Lipins): These are Mg2+-dependent, soluble enzymes that can translocate to membranes. nih.govwikipedia.org The lipin family in mammals consists of three members (Lipin-1, Lipin-2, and Lipin-3) that are considered specific for phosphatidate. wikipedia.orgoncotarget.comnih.gov They are central to the synthesis of triacylglycerols and phospholipids via the Kennedy pathway. nih.govnih.gov Regulation of lipins is crucial for controlling the flux of PA towards either storage lipids (triacylglycerol) or membrane phospholipids. wikipedia.org Lipin-1's activity and localization are controlled by its phosphorylation state, which is influenced by hormones like insulin. pnas.org Silencing Lipin-1 expression leads to an increase in cellular PA concentration. oncotarget.com

Type II PAPs (Lipid Phosphate Phosphatases - LPPs): These are integral transmembrane enzymes with their active site facing the extracellular space or the lumen of organelles like the endoplasmic reticulum and Golgi. wikipedia.orgnih.gov LPPs have a broader substrate specificity compared to lipins and can dephosphorylate other lipid phosphates like lysophosphatidate (LPA) and sphingosine-1-phosphate (S1P), in addition to PA. nih.gov Mammals have three main LPP isoforms (LPP1, LPP2, LPP3) which, despite overlapping activities, have distinct, non-redundant roles in physiology. nih.gov For instance, human LPP3 shows a higher activity for PA compared to mouse Lpp1. embopress.org

The regulation of these phosphatases ensures that the cellular levels of dioleoylphosphatidate(2-) are maintained within a narrow, functional range. In yeast, the translocation of the PAP enzyme Pah1p (a lipin ortholog) from the cytosol to the nuclear/endoplasmic reticulum membrane is a key regulatory step, controlled by its phosphorylation/dephosphorylation status. nih.gov Dephosphorylation of Pah1p on the membrane surface by the Nem1-Spo7p protein phosphatase complex allows it to bind to the membrane and exert its catalytic activity. nih.govpnas.org

Table 2: Key Phosphatases in Dioleoylphosphatidate(2-) Metabolism

| Enzyme Family | Specific Isoform Example | Substrate | Product | Key Characteristics & Regulation | Citation |

|---|---|---|---|---|---|

| Lipins (Type I PAP) | Lipin-1 | Phosphatidic Acid (PA) | Diacylglycerol (DAG) | Mg2+-dependent; cytosolic/nuclear; activity regulated by phosphorylation and translocation. | wikipedia.orgoncotarget.compnas.orgijbs.com |

| Lipins (Type I PAP) | Lipin-2 | Phosphatidic Acid (PA) | Diacylglycerol (DAG) | Mg2+-dependent; plays distinct roles from Lipin-1 in processes like adipogenesis. | nih.gov |

| Lipid Phosphate Phosphatase (LPP; Type II PAP) | LPP1 | PA, LPA, S1P | DAG, Lysophosphatidate, Sphingosine | Integral membrane protein; broad substrate specificity. | nih.gov |

| Lipid Phosphate Phosphatase (LPP; Type II PAP) | LPP3 | PA, LPA, S1P | DAG, Lysophosphatidate, Sphingosine | Integral membrane protein; higher relative activity for PA than some other LPPs. | nih.govembopress.org |

Dioleoylphosphatidate 2 in Cellular Signaling Networks

Dioleoylphosphatidate(2-) as a Key Lipid Second Messenger

As a second messenger, dioleoylphosphatidate(2-) relays signals received at the cell surface to intracellular effector proteins. plos.org Unlike water-soluble second messengers, its lipophilic nature confines it to cellular membranes, where it can directly interact with and modulate the function of membrane-associated or integral membrane proteins.

Dioleoylphosphatidate(2-) exerts its signaling influence by binding to and altering the activity of a diverse range of downstream effector proteins. A primary mechanism of action is the recruitment of cytosolic proteins to the membrane, a process facilitated by the negative charge and specific shape of the phosphatidate headgroup. This membrane tethering is a crucial step in the activation of many signaling cascades.

One of the most well-characterized effectors of phosphatidic acid is the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. pnas.orgnih.gov Unsaturated PA species, such as dioleoylphosphatidate(2-), are known to be activators of mTOR signaling. acs.org The interaction is direct, with PA binding to the FKBP12-rapamycin binding (FRB) domain of mTOR. pnas.orgnih.gov This binding is thought to induce a conformational change in mTOR, leading to the activation of its kinase activity and subsequent phosphorylation of its downstream targets. researchgate.net

Another critical set of downstream effectors belongs to the Ras-mitogen-activated protein kinase (MAPK) pathway. Phosphatidic acid has been shown to bind directly to Raf-1 kinase, a key component of this pathway, facilitating its translocation to the plasma membrane and subsequent activation. physiology.org Furthermore, the kinase suppressor of Ras (KSR), a scaffold protein for the MAPK cascade, also contains a phosphatidate-binding site and is a target of PA action. researchgate.net Dioleoylphosphatidate has been shown to promote the colocalization of KSR1 with H-Ras at the plasma membrane, suggesting a role in the assembly of the MAPK signaling complex. researchgate.net

Recent research has also identified GPR63, an orphan G-protein coupled receptor, as a receptor for dioleoylphosphatidic acid. nih.gov The binding of dioleoylphosphatidate(2-) to GPR63 can initiate intracellular signaling cascades, such as the mobilization of intracellular calcium. nih.gov

Table 1: Key Downstream Effectors of Dioleoylphosphatidate(2-)

| Effector Protein | Signaling Pathway | Mode of Interaction | Functional Outcome |

|---|---|---|---|

| mTOR | mTORC1 Pathway | Direct binding to the FRB domain | Activation of protein synthesis and cell growth |

| Raf-1 Kinase | MEK/ERK Pathway | Direct binding and membrane translocation | Activation of the MAPK cascade |

| KSR1 | MEK/ERK Pathway | Direct binding, promotes complex formation | Scaffolding and activation of the MAPK cascade |

| GPR63 | G-protein Coupled Receptor Signaling | Agonist binding | Mobilization of intracellular calcium |

The generation of second messengers is a fundamental mechanism for signal amplification in cellular communication. When an extracellular signal, such as a growth factor, binds to its receptor, it typically activates a limited number of receptor molecules. These activated receptors, in turn, catalyze the production of numerous second messenger molecules. In the context of dioleoylphosphatidate(2-), a single activated phospholipase D (PLD) enzyme can hydrolyze many phosphatidylcholine molecules to produce a multitude of dioleoylphosphatidate(2-) molecules within the membrane. wikipedia.org

This rapid, localized increase in the concentration of dioleoylphosphatidate(2-) creates a powerful signal that can diffuse laterally within the membrane to activate a larger pool of downstream effector proteins, such as mTOR and Raf-1. This process effectively amplifies the initial extracellular stimulus, converting a low-concentration external signal into a robust intracellular response. The transient nature of dioleoylphosphatidate(2-) production and its subsequent metabolism also ensure that the signal is terminated promptly once the initial stimulus is removed, allowing for precise temporal control of cellular signaling.

Involvement of Dioleoylphosphatidate(2-) in Canonical Signaling Cascades

Dioleoylphosphatidate(2-) is integrated into some of the most fundamental signaling networks that control cell fate and function. Its ability to modulate the activity of key regulatory proteins places it at the crossroads of pathways governing cell growth, proliferation, and survival.

The mTOR signaling pathway is a central regulator of cellular anabolism and is frequently activated by mitogenic signals. Phosphatidic acid is a critical component of mTOR signaling. researchgate.net Mechanical stimuli and growth factors can trigger a phospholipase D-dependent accumulation of cellular PA, which is required for the activation of mTOR's downstream effectors. pnas.orgresearchgate.net

Specifically, dioleoylphosphatidate(2-) and other unsaturated PAs can directly bind to the FRB domain of mTOR, leading to the activation of the mTORC1 complex. nih.govacs.org This interaction is proposed to displace the endogenous mTORC1 inhibitor, DEPTOR. acs.org Furthermore, it has been suggested that PA competes with the FKBP12-rapamycin complex for binding to the FRB domain, which may explain how elevated PA levels can confer resistance to the inhibitory effects of rapamycin. pnas.org The activation of mTORC1 by dioleoylphosphatidate(2-) leads to the phosphorylation of downstream targets like the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in increased protein synthesis and cell growth. nih.govresearchgate.net

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. While often activated in parallel to PA-generating pathways, there is significant crosstalk between them. Exogenous PA has been shown to stimulate the PI3K/AKT pathway in myoblasts. mdpi.com However, the mechanism can be indirect. Exogenous dioleoylphosphatidate(2-) can be metabolized by phospholipase A to lysophosphatidic acid (LPA). nih.govresearchgate.net LPA is a potent signaling molecule that binds to its own family of G-protein coupled receptors (LPA receptors), which can then lead to the activation of the PI3K/AKT pathway. mdpi.commdpi.com

Conversely, some studies suggest that PA can activate mTOR signaling independently of the PI3K/AKT pathway. cdnsciencepub.comnih.gov For instance, in response to certain stimuli like eccentric contractions, mTOR activation appears to be dependent on PLD-generated PA but not on PI3K or AKT. nih.gov This indicates that dioleoylphosphatidate(2-) can act through distinct mechanisms to regulate downstream signaling, providing multiple points of control within the cell.

The MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dioleoylphosphatidate(2-) plays a significant role in modulating this pathway. As mentioned, PA can directly bind to and activate Raf-1, the upstream kinase for MEK. physiology.org

Furthermore, studies have shown that the mitogenic effects of PA can be mediated through the MEK/ERK pathway. In myoblasts, the stimulation of cell proliferation by PA was blocked by inhibitors of MEK, indicating a crucial role for this pathway. mdpi.com Interestingly, the effect of exogenous PA on mTORC1 activation has also been shown to be mediated through the ERK pathway. physiology.orgnih.gov In this model, exogenous PA is converted to LPA, which activates its receptor, leading to a G-protein-mediated activation of the Ras-MEK-ERK cascade. researchgate.net Activated ERK can then phosphorylate and inhibit the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1, leading to mTORC1 activation. nih.govresearchgate.net The temporal production of PA by PLD2 has been shown to be important for the nuclear activation of ERK, which in turn influences gene expression and cell proliferation. researchgate.net

Table 2: Research Findings on Dioleoylphosphatidate(2-) and Major Signaling Pathways

| Pathway | Key Finding | Experimental System | Reference |

|---|---|---|---|

| mTOR | Dioleoylphosphatidate(2-) directly binds to the FRB domain of mTOR, activating its kinase activity. | In vitro binding assays, Mammalian cells | pnas.orgnih.govacs.org |

| mTOR | Mechanical stimulation activates mTOR signaling via a PLD/PA-dependent mechanism. | Skeletal muscle | pnas.org |

| PI3K/AKT | Exogenous PA stimulates myoblast proliferation via the PI3K/AKT pathway, potentially through conversion to LPA. | C2C12 myoblasts | mdpi.com |

| PI3K/AKT | PA can activate mTOR independently of the PI3K/AKT pathway under certain conditions. | C2C12 myoblasts, Eccentrically contracted muscle | cdnsciencepub.comnih.gov |

| MEK/ERK | PA directly binds to Raf-1 and KSR1, promoting the activation of the ERK cascade. | In vitro binding assays, Mammalian cells | researchgate.netphysiology.org |

| MEK/ERK | Exogenous PA activates mTORC1 signaling through the ERK pathway. | Mammalian cells | physiology.orgnih.gov |

| MEK/ERK | Inhibition of the MEK/ERK pathway blocks PA-stimulated myoblast proliferation. | C2C12 myoblasts | mdpi.com |

### 3.2.4. Integration of Dioleoylphosphatidate(2-) into Calcium Signaling Dynamics

Dioleoylphosphatidate(2-), a member of the phosphatidic acid (PA) family, plays a significant role in the modulation of cellular calcium (Ca²⁺) signaling dynamics, primarily through its direct interaction with Ca²⁺ ions at the cell membrane interface. nih.govresearchgate.net The cytosolic concentration of Ca²⁺ is typically kept low (~10⁻⁷ mol/L) compared to the extracellular environment (~10⁻³ mol/L). open.edu This steep gradient is maintained by ATP-dependent pumps and allows for rapid, transient increases in cytosolic Ca²⁺ to act as a versatile second messenger in a myriad of cellular processes. nih.govopen.edu

The interaction between Dioleoylphosphatidate(2-) and Ca²⁺ is concentration-dependent and significantly alters membrane properties. In model membranes composed of dioleoylphosphatidate (DOPA) and dioleoylphosphatidylcholine (DOPC), Ca²⁺ binds to the negatively charged phosphatidate headgroups. nih.gov This binding neutralizes the surface charge and can lead to physical changes in the membrane, such as vesicle aggregation and, at higher Ca²⁺ concentrations (e.g., 10 mM), a low level of vesicle fusion. nih.gov

Experimental findings have detailed the specifics of this interaction. The binding event can cause dehydration of the phosphatidate polar headgroup, leading to a reduction in its surface area. nih.gov At lower millimolar concentrations of Ca²⁺ (below 2.5 mM), not all binding sites on the membrane are occupied, and a selective increase in membrane permeability to Ca²⁺ and calcium-chelating anions is observed. nih.gov This has been proposed to occur via the formation of transient, uncharged complexes of calcium, phosphatidate, and a chelator that can traverse the membrane. nih.gov As Ca²⁺ levels rise (between 3 and 10 mM), a more general increase in membrane permeability occurs, which is attributed to vesicle aggregation and potential packing defects rather than fusion. nih.gov

| Parameter | Finding | Observed Effect | Reference |

|---|---|---|---|

| Binding Stoichiometry | ~0.6 nmol Ca²⁺ per nmol of phosphatidate | Indicates a specific binding ratio in model vesicles. | nih.gov |

| Apparent Dissociation Constant (Kd) | ~1.7 mM | Characterizes the binding affinity between Ca²⁺ and the phosphatidate-containing membrane. | nih.gov |

| Low Ca²⁺ Concentration (<2.5 mM) | Selective translocation of Ca²⁺ and calcium-chelating anions. | Formation of transient non-bilayer structures facilitating passage. | nih.gov |

| High Ca²⁺ Concentration (3-10 mM) | Increased selective membrane permeability. | Vesicle aggregation leading to packing defects in the membrane. | nih.gov |

### 3.3. Mechanisms of Intercellular and Intracellular Dioleoylphosphatidate(2-) Signaling

Phospholipids (B1166683) and their derivatives, known as lipid mediators, are crucial signaling molecules that can be secreted to act on target cells. mdpi.comresearchgate.net This allows them to participate in various modes of cell-to-cell communication, including autocrine and paracrine signaling. mdpi.comresearchgate.net The broader class of molecules to which Dioleoylphosphatidate(2-) belongs, phosphatidic acids (PAs), are recognized as important lipid messengers involved in a wide array of cellular processes. nih.govnih.gov However, specific evidence detailing the role of the dioleoyl species in each signaling modality varies.

#### 3.3.1. Autocrine Signaling Modalities Involving Dioleoylphosphatidate(2-)

Autocrine signaling involves a cell releasing a ligand that binds to receptors on its own surface, creating a self-regulatory loop. nih.gov While this mechanism is established for various lipid mediators, such as certain prostaglandins (B1171923) and lysophosphatidic acid (LPA), direct evidence for Dioleoylphosphatidate(2-) acting as an extracellular autocrine signal is not extensively documented in current research. nih.govmdpi.com Studies on related lipid molecules, however, provide a framework for how such signaling could occur. For instance, inhibition of diacylglycerol kinase (DGK), which converts diacylglycerol to phosphatidic acid, was found to induce the generation of prostaglandin (B15479496) E₂ (PGE₂), which then acts in an autocrine/paracrine manner. nih.gov This highlights the intricate cross-talk between different lipid signaling pathways, where the production of PA can influence other signaling systems.

#### 3.3.2. Paracrine Signaling Modalities Involving Dioleoylphosphatidate(2-)

Paracrine signaling occurs when a cell produces a signal that affects nearby cells. wikipedia.orgoup.com Lipid mediators are well-suited for this localized communication. researchgate.net While direct evidence for Dioleoylphosphatidate(2-) as a primary paracrine signal is limited, studies on related lysophospholipids demonstrate this capability. Extracellular lysophosphatidate (LPA), for example, is a potent bioactive lipid that signals through specific G-protein-coupled receptors to regulate numerous processes in nearby cells. researchgate.net The production of PA is a key step in one of the biosynthetic pathways for LPA. jst.go.jp Furthermore, research in plant models has shown that phospholipids, including PA, can be found in extracellular fluids, suggesting they could play a role in communicating messages between cells. oup.com This points to the potential for PAs, including the dioleoyl species, to function as paracrine signals, although the specific mechanisms and physiological contexts in animals remain an active area of investigation.

#### 3.3.3. Endocrine Signaling Modalities Involving Dioleoylphosphatidate(2-)

Endocrine signaling involves signals (hormones) that travel through the bloodstream to act on distant target cells. wikipedia.orgbioscientifica.com While some lipids, like steroids, are well-known hormones, the role of phospholipids like Dioleoylphosphatidate(2-) in systemic endocrine signaling is less clear. Phospholipids have been classified by some as a novel class of hormones due to their ability to modulate nuclear hormone transcription factors, acting as signaling molecules distinct from their role in membrane structure. nih.gov However, this action is often described in an intracellular or local context. The rapid metabolism and structural role of PAs in membranes may limit their suitability for long-range signaling compared to more stable, specialized hormone molecules. Therefore, a primary role for Dioleoylphosphatidate(2-) as a classical endocrine signal is not strongly supported by current evidence.

#### 3.3.4. Juxtacrine Signaling Modalities Involving Dioleoylphosphatidate(2-)

Juxtacrine, or contact-dependent, signaling requires direct contact between cells, where a ligand on one cell surface interacts with a receptor on an adjacent cell. wikipedia.org This modality includes interactions via membrane-bound ligands, which can be proteins, oligosaccharides, or lipids. wikipedia.org There is evidence to suggest that phosphatidic acid (PA) can participate in this type of signaling. When positioned on the outer leaflet of the plasma membrane, PA has the potential to mediate the "juxtacrine" stimulation of cells that are in direct physical contact. This suggests that Dioleoylphosphatidate(2-), by virtue of being a PA species, could function as a membrane-anchored signaling molecule, interacting with receptors or other components on a neighboring cell to transmit a signal without being released into the extracellular space. This mode of action provides a mechanism for highly localized and specific cell-to-cell communication.

| Compound Name |

|---|

| Dioleoylphosphatidate(2-) |

| Calcium |

| Dioleoylphosphatidylcholine |

| Phosphatidic acid |

| Lysophosphatidic acid |

| Diacylglycerol |

| Prostaglandin E₂ |

Dioleoylphosphatidate 2 in Membrane Biophysics and Dynamics

Modulation of Membrane Structure and Fluidity by Dioleoylphosphatidate(2-)

The presence of dioleoylphosphatidate(2-) within a lipid bilayer can significantly alter its physical characteristics, including lipid order, packing, and electrostatic properties. These modifications are crucial for various cellular functions that depend on the precise biophysical state of the membrane.

Dioleoylphosphatidate(2-) generally increases the disorder of lipid acyl chains within a membrane. nih.gov This is attributed to the two unsaturated oleoyl (B10858665) chains, which introduce kinks in their structure and disrupt the tight packing of neighboring saturated lipids. This effect is particularly evident when dioleoylphosphatidate(2-) is mixed with lipids that tend to form more ordered phases, such as dipalmitoylphosphatidylcholine (DPPC).

However, the interaction of dioleoylphosphatidate(2-) with other membrane components, such as cholesterol, can lead to more complex effects. Cholesterol is known to increase the order and packing of phospholipids (B1166683) in a bilayer. aps.orgresearchgate.net In membranes containing dioleoylphosphatidate(2-), cholesterol can still exert its ordering effect, leading to a more condensed and less fluid membrane state. The extent of this effect depends on the relative concentrations of both molecules.

Studies using techniques like 2H-NMR and 31P-NMR have shown that while the oleoyl chains of dioleoylphosphatidate(2-) remain in a relatively fluid state, the phosphate (B84403) headgroup can become immobilized, especially in the presence of divalent cations like calcium. nih.gov This suggests that dioleoylphosphatidate(2-) can induce localized changes in membrane order, with different regions of the molecule experiencing different degrees of motional freedom.

The area per lipid, a key parameter describing lipid packing, is also influenced by dioleoylphosphatidate(2-). nih.gov The presence of its bulky, charged headgroup and kinked acyl chains can increase the average area occupied by each lipid molecule, leading to a less densely packed bilayer. This can have significant implications for membrane permeability and the lateral diffusion of membrane components. aps.org

Table 1: Influence of Dioleoylphosphatidate(2-) on Lipid Bilayer Properties

| Property | Effect of Dioleoylphosphatidate(2-) | Underlying Mechanism |

|---|---|---|

| Acyl Chain Order | Decreased | Kinked oleoyl chains disrupt packing |

| Lipid Packing Density | Decreased | Increased area per lipid |

| Membrane Fluidity | Increased | Disruption of ordered lipid domains |

With a net charge of (2-), dioleoylphosphatidate(2-) significantly contributes to the negative surface charge of membranes. This electrostatic potential is a critical factor in the interaction of the membrane with ions, charged molecules, and proteins. nih.gov The presence of dioleoylphosphatidate(2-) can lead to the accumulation of positive ions, such as Ca2+ and Mg2+, near the membrane surface. nih.gov

The surface potential generated by dioleoylphosphatidate(2-) can also modulate the function of membrane proteins. Many proteins that interact with membranes have charged domains that are sensitive to the electrostatic environment. The negative charge of dioleoylphosphatidate(2-) can either attract or repel these proteins, thereby influencing their localization and activity. researchgate.net

Contribution of Dioleoylphosphatidate(2-) to Membrane Fusion and Hemifusion Events

Membrane fusion is a fundamental process in biology, essential for events like exocytosis, viral entry, and organelle biogenesis. nih.gov Dioleoylphosphatidate(2-) has been shown to play a crucial role in these processes, particularly in the formation of intermediate structures like the hemifusion diaphragm.

The fusion of two lipid bilayers typically proceeds through a series of steps, starting with the close apposition of the membranes, followed by the formation of a stalk-like structure, which then expands into a hemifusion diaphragm where the outer leaflets of the two membranes have merged. researchgate.net Finally, a fusion pore opens, allowing the mixing of the contents of the two compartments. mpg.de

Dioleoylphosphatidate(2-) can promote fusion by several mechanisms. Its negative charge can be neutralized by cations like Ca2+, reducing the electrostatic repulsion between membranes and allowing them to come into close contact. pacific.edu Furthermore, the conical shape of the Ca2+-dioleoylphosphatidate(2-) complex is thought to favor the formation of non-bilayer structures, such as the inverted hexagonal phase, which are intermediates in the fusion process. nih.gov

Fluorescence spectroscopy studies have provided evidence for a model in which dioleoylphosphatidate(2-) adopts an extended conformation during fusion, with its acyl chains splaying into the opposing bilayer. nih.gov This "extended phospholipid conformation" is thought to be a key step in the merger of the two membranes.

Membrane remodeling, including the generation of membrane curvature, is essential for many cellular processes, including the formation of transport vesicles and the budding of viruses. nih.govnih.gov Dioleoylphosphatidate(2-), due to its molecular shape and charge, can significantly influence membrane curvature.

The small, charged headgroup and the large, unsaturated acyl chains of dioleoylphosphatidate(2-) give it a cone-like shape, which favors the formation of negatively curved membrane regions. libretexts.org This intrinsic curvature of dioleoylphosphatidate(2-) can contribute to the bending of the membrane and the stabilization of highly curved structures.

The interaction of dioleoylphosphatidate(2-) with proteins can also play a role in membrane remodeling. Some proteins can sense and bind to curved membrane regions enriched in lipids like dioleoylphosphatidate(2-), while others can actively induce curvature by inserting amphipathic helices into the membrane or by scaffolding the membrane into a particular shape. mdpi.combiorxiv.org

Dioleoylphosphatidate(2-) Interactions with Membrane-Associated Proteins

The interactions between lipids and proteins are crucial for the proper functioning of cellular membranes. ucalgary.ca Dioleoylphosphatidate(2-) can interact with a wide range of membrane-associated proteins, influencing their localization, conformation, and activity.

These interactions can be either specific or non-specific. Specific interactions involve the binding of dioleoylphosphatidate(2-) to a defined binding site on the protein, often involving a combination of electrostatic and hydrophobic interactions. nih.gov Non-specific interactions are primarily driven by the electrostatic attraction between the negatively charged headgroup of dioleoylphosphatidate(2-) and positively charged residues on the protein surface. frontiersin.org

The interaction with dioleoylphosphatidate(2-) can have several consequences for protein function. It can anchor peripheral membrane proteins to the membrane, recruit proteins to specific membrane domains, or induce conformational changes in transmembrane proteins that alter their activity. elifesciences.orgplos.org For example, the interaction of the pro-apoptotic protein Bax with negatively charged phospholipids like dioleoylphosphatidate(2-) is thought to be important for its insertion into the mitochondrial membrane and the initiation of apoptosis. researchgate.net

Direct Binding and Conformational Changes of Proteins

The interaction between dioleoylphosphatidate(2-) (DOPA) and proteins is often mediated by electrostatic forces, where the negatively charged phosphate headgroup of the lipid binds to positively charged residues on the protein surface. mdpi.comresearchgate.net This binding is not merely a simple association; it can induce significant conformational changes in the protein, altering its function. nih.govplos.org This mechanism is a fundamental aspect of signal transduction and protein regulation at the membrane interface. nih.gov

One prominent example of this interaction is with α-synuclein. Research has demonstrated that dioleoyl-phosphatidic acid selectively binds to α-synuclein, a protein implicated in neurodegenerative diseases, and strongly induces its aggregation. amanote.com Another instance involves the yeast phosphatidate phosphatase Pah1p. The recruitment of this enzyme to the nuclear/endoplasmic reticulum membrane is dependent on PA levels. pnas.org Dephosphorylation of Pah1p allows an N-terminal amphipathic helix to anchor the protein to the PA-rich membrane, a process essential for lipid biosynthesis. pnas.org

Furthermore, the binding of proteins can be influenced by the local membrane environment. For example, the interaction between the peptide KALP23 and diacylglycerol pyrophosphate (DGPP), a derivative of PA, significantly affects the charge of the DGPP headgroup. mdpi.com The binding of C-reactive protein (CRP) to phosphocholine (B91661) or phosphoethanolamine head groups on damaged cell membranes induces a conformational change, leading to its dissociation into pro-inflammatory monomeric subunits. nih.gov These examples underscore the principle that direct binding to anionic lipids like DOPA can trigger functionally significant structural rearrangements in proteins. nih.gov

Regulation of Protein Recruitment to Membranes by Dioleoylphosphatidate(2-)

The localized accumulation of dioleoylphosphatidate(2-) creates negatively charged domains in the membrane that act as recruitment sites for cytosolic proteins. nih.govresearchgate.net This process is critical for the assembly of signaling complexes and the initiation of various cellular events, including membrane trafficking. nih.govplos.org The recruitment mechanism often involves a class of small GTPases known as ADP-ribosylation factors (ARFs). researchgate.net

ARF proteins are master regulators of vesicular trafficking. nih.gov They cycle between an inactive GDP-bound state and an active GTP-bound state. biorxiv.org In their active state, ARFs can recruit effector proteins, such as lipid kinases and vesicle coat proteins, to specific membrane locations. researchgate.netbiorxiv.org The generation of PA by enzymes like phospholipase D (PLD) is often linked to ARF activation. For instance, the ARF family GTPases ARL11 and ARL14 have been shown to interact with and activate PLD1, which in turn produces PA. embopress.org This localized production of PA can then facilitate the recruitment of other proteins.

The recruitment of proteins to the membrane significantly increases their effective concentration, which can trigger their assembly into functional complexes. plos.org This "dimensionality reduction"—shifting from a 3D cytosolic environment to a 2D membrane surface—is a powerful mechanism for controlling protein-protein interactions. plos.org For example, the yeast lipin Pah1p is recruited to the nuclear/ER membrane in response to elevated PA levels, a critical step for regulating lipid metabolism. pnas.org Similarly, phosphoinositides like PI(4,5)P₂, which share features with PA as anionic signaling lipids, form raft-like domains that co-recruit and activate proteins involved in actin cytoskeleton regulation. embopress.org This highlights a general principle where localized anionic lipid pools, including those of dioleoylphosphatidate(2-), serve as platforms for assembling protein machinery. embopress.org

Table 1: Proteins Regulated by Interaction with Phosphatidic Acid or its Derivatives

| Protein | Interacting Lipid | Observed Effect | Reference |

|---|---|---|---|

| α-synuclein | Dioleoyl-phosphatidic acid | Selective binding and strong induction of aggregation. | amanote.com |

| Pah1p (yeast lipin) | Phosphatidic acid (PA) | Recruitment to the nuclear/ER membrane upon dephosphorylation, enabling lipid biosynthesis. | pnas.org |

| KALP23 (peptide) | Diacylglycerol pyrophosphate (DGPP) | Significant effect on the charge of the DGPP headgroup upon binding. | mdpi.com |

| Phospholipase D1 (PLD1) | Activated by ARL11/14 (ARF GTPases) | PLD1 is activated by and may recruit ARL11/14 to vesicles, leading to PA production. | embopress.org |

| Dynamin-related protein 1 (Drp1) | Cardiolipin (B10847521) (a dimeric phospholipid with similar properties) | Drp1 recognizes a collective feature of spatially enriched cardiolipin in the membrane. | molbiolcell.org |

Role of Dioleoylphosphatidate(2-) in Membrane Tubulation and Fission Mechanisms

The biophysical properties of dioleoylphosphatidate(2-) are instrumental in processes that involve high membrane curvature, such as the formation of membrane tubules and their subsequent fission. mdpi.commolbiolcell.org Its cone shape, resulting from a small headgroup relative to its unsaturated acyl chains, induces negative curvature stress in membranes. mdpi.com This property facilitates the bending of membranes required for budding and tubulation. mdpi.com

Membrane tubulation and fission are often driven by a coordinated effort between lipids and proteins. nih.goviiserpune.ac.inbiorxiv.org Proteins like endophilin and dynamin are key players in these events. embopress.orgnih.gov Endophilin contains a BAR domain that can sense and induce membrane curvature. embopress.org It can be recruited to membranes where it helps to generate or stabilize curved structures. embopress.org

Dynamin, a large GTPase, is essential for the final fission step. embopress.org It assembles into a helical collar around the neck of a budding vesicle or tubule. embopress.org Upon GTP hydrolysis, dynamin constricts, leading to the scission of the membrane. embopress.org The recruitment and activity of dynamin are often regulated by its interaction with other proteins and lipids. Endophilin, for instance, can recruit dynamin to the necks of clathrin-coated pits via its SH3 domain, forming a complex that promotes vesicle budding. nih.govmpi-cbg.denih.gov

The presence of specific lipids can greatly influence these processes. For example, the presence of polyunsaturated lipids, like those in DOPA, can reduce membrane rigidity and facilitate dynamin-mediated fission. embopress.org Furthermore, proteins like BIN1 can tubulate membranes and recruit dynamin. nih.govbiorxiv.org The interplay between the tubulator (BIN1) and the fission catalyst (dynamin) can lead to a coupled membrane tubulation and fission process, which is critical in the biogenesis of structures like T-tubules in muscle cells. nih.govbiorxiv.org The local lipid environment, enriched in lipids like dioleoylphosphatidate(2-), thus plays a crucial, direct role in the mechanics of membrane reshaping.

Dioleoylphosphatidate 2 in Organelle Biogenesis and Functional Regulation

Molecular Mechanisms of Lipid Droplet Formation and Dynamics

Lipid droplets (LDs) are central organelles for energy and lipid homeostasis, originating from the endoplasmic reticulum (ER). embopress.orgembopress.org The biogenesis is a lipid-driven process that commences with the demixing of neutral lipids from membrane phospholipids (B1166683), forming a lens-like structure within the ER bilayer that subsequently buds into the cytosol. embopress.orgembopress.org Phosphatidic acid, of which dioleoylphosphatidate is a major variant, is a critical regulator in this dynamic process.

Role of Dioleoylphosphatidate(2-) in Initial Nucleation and Growth

Phosphatidic acid (PA) is a key player in the lifecycle of lipid droplets, influencing their formation, growth, and size. While the initial nucleation of LDs involves the accumulation of neutral lipids like triacylglycerols in the ER membrane, the subsequent growth and maturation are heavily influenced by the surrounding phospholipid environment. embopress.org Research has shown that an increase in the cellular concentration of PA is a common characteristic in yeast mutants that produce "supersized" LDs, which can be up to 50 times the volume of wild-type droplets. nih.gov This suggests that PA is not merely a structural component but an active facilitator of LD growth.

Further in vivo and in vitro analyses indicate that PA promotes the coalescence of adjacent, smaller LDs into larger ones. nih.govnih.gov This fusogenic property is attributed to the cone-shaped geometry of PA, which can induce negative membrane curvature, a necessary intermediate for membrane fusion events. nih.gov By increasing the local concentration of this cone-shaped lipid, the energy barrier for the fusion of two contacting LDs is lowered, thereby driving their growth. nih.gov

Associated Protein Complexes (e.g., LDAF1/Seipin) and their Regulation by Dioleoylphosphatidate(2-)

The biogenesis of LDs is not a random process but occurs at specific ER subdomains organized by a dedicated protein machinery. embopress.org Central to this machinery is the complex formed by Seipin and the Lipid Droplet Assembly Factor 1 (LDAF1). nih.govnih.gov This complex acts as a core platform that determines the sites of LD formation and facilitates the efficient nucleation of triacylglycerols (TAGs). nih.govresearchgate.net

The function of this protein complex is intimately regulated by phosphatidic acid. Seipin, a highly conserved ER membrane protein, has been shown to bind directly to anionic phospholipids, including PA. rupress.org In yeast, the absence of Seipin leads to a significant accumulation of both Pex30 (an ER-shaping protein) and PA at the contact sites between the ER and LDs. rupress.org This indicates that Seipin normally modulates PA levels or distribution at these sites. It is proposed that PA recruits proteins like Pex30 to these ER subdomains by binding to specific domains, and that the spatiotemporal distribution of these proteins is regulated by local PA concentration. rupress.org The LDAF1/Seipin complex is thought to efficiently trap TAGs, and LDAF1 may act as a catalyst for seeding the aggregation of neutral lipids, a process that is likely influenced by the local lipid environment rich in PA. nih.govresearchgate.net

Table 1: Key Proteins in Lipid Droplet Biogenesis Regulated by or Associated with Phosphatidic Acid

| Protein/Complex | Function in LD Biogenesis | Relationship with Phosphatidic Acid (PA) | References |

| Seipin (Fld1/BSCL2) | Core component of LD formation machinery; stabilizes growing droplets; implicated in TAG nucleation. | Binds directly to PA. Its absence leads to PA accumulation at ER-LD contact sites. | nih.govrupress.orgresearchgate.net |

| LDAF1 (Promethin) | Forms a complex with Seipin to determine the site of LD formation; facilitates LD formation at low TAG concentrations. | The LDAF1-Seipin complex is regulated by the local lipid environment, which includes PA. LDAF1 helps the complex trap TAGs efficiently. | nih.govnih.govresearchgate.net |

| Pex30 | ER membrane-shaping protein; localizes to nascent LD formation sites. | Recruited to ER subdomains by binding to PA; its distribution is regulated by local PA levels. | rupress.org |

| CIDEA | Promotes LD fusion and growth. | Contains a C-terminal helix that binds PA, increasing its local concentration to promote membrane fusion. | nih.gov |

Energetic Landscape of Lipid Droplet Biogenesis and Budding

The budding of a nascent LD from the ER membrane is a topologically complex event governed by biophysical principles, including membrane curvature and surface tension. frontiersin.org The phospholipid composition of the ER leaflet facing the cytosol plays a crucial role in this process. Outwardly wedge-shaped lipids, a category that includes phosphatidic acid and diacylglycerol, are considered permissive for the high membrane curvature required for a bud to form and emerge. embopress.org

Molecular dynamics simulations and theoretical models are being used to explore the energetics of LD budding. frontiersin.orgfrontiersin.org These studies suggest that the process is highly sensitive to the balance of surface tensions between the ER bilayer leaflets and the LD monolayer. frontiersin.org The presence of lipids like PA can influence this energetic landscape, lowering the energy cost associated with creating the highly curved neck of the budding LD. embopress.orgfrontiersin.org While the final fission event to detach an LD from the ER is energetically costly and may require protein machinery, the initial stages of budding and growth are significantly influenced by the passive, physical properties of lipids like dioleoylphosphatidate. frontiersin.orgfrontiersin.org

Dioleoylphosphatidate(2-) in Endoplasmic Reticulum Stress Response Pathways

The ER is a primary site for protein and lipid synthesis, and disruptions in its function lead to ER stress, which activates a signaling network known as the Unfolded Protein Response (UPR). nih.gov Recent evidence has uncovered a direct link between UPR signaling and phosphatidic acid metabolism.

Activation of ER stress, for instance by agents like thapsigargin, triggers the PERK (PKR-like endoplasmic reticulum kinase) signaling arm of the UPR. embopress.orgnih.gov Strikingly, PERK activation has been shown to promote a significant increase in the cellular levels of phosphatidic acid. embopress.orgnih.gov This response is dependent on the kinase activity of PERK. embopress.org The accumulation of PA is not a byproduct of cellular dysfunction but rather an integral part of the adaptive signaling response to ER stress. nih.govbiorxiv.org This positions dioleoylphosphatidate as a lipid mediator that operates downstream of ER stress sensors to coordinate cellular responses, including the regulation of other organelles like mitochondria. embopress.orgbiorxiv.org

Regulation of Mitochondrial Function and Inter-organelle Communication by Dioleoylphosphatidate(2-)

Mitochondria are dynamic organelles whose functions are tightly integrated with other cellular compartments, particularly the ER. nih.gov The physical contact points between these two organelles, known as mitochondria-associated ER membranes (MAMs), are critical hubs for communication, including the exchange of lipids and calcium. embopress.orgportlandpress.com

Phosphatidic acid is a key signaling lipid in the regulation of mitochondrial dynamics and function. nih.govcurtin.edu.au It has a dual role: it stimulates the fusion of the mitochondrial outer membrane while simultaneously inhibiting mitochondrial division (fission). nih.govcurtin.edu.au This balance is crucial for maintaining mitochondrial health, size, and number. nih.gov The levels of PA on the mitochondrial surface are tightly controlled by the interplay of enzymes, including the mitochondrially-localized phospholipase D (MitoPLD), which generates PA from cardiolipin (B10847521), and PA-preferring phospholipase A1 (PA-PLA1), which hydrolyzes PA. nih.gov

Crucially, PA is a key molecule in the inter-organelle communication between the ER and mitochondria. The protein PTPIP51, which localizes to MAMs, has been identified as a phospholipid transfer protein with a preference for PA. embopress.org It is thought to facilitate the transport of PA from its site of synthesis in the ER to the mitochondria. researchgate.net This transfer is vital, as ER-derived PA is a necessary precursor for the synthesis of major mitochondrial phospholipids, most notably cardiolipin. embopress.orgportlandpress.com

This communication is co-opted during the ER stress response. The PERK-dependent increase in cellular PA leads to its accumulation on the outer mitochondrial membrane. embopress.orgnih.gov This accumulation of PA on the mitochondrial surface inhibits the fission machinery, leading to mitochondrial elongation, a state which is considered protective against stress-induced apoptosis. embopress.orgnih.govbiorxiv.org

Nuclear Signaling Functions of Dioleoylphosphatidate(2-) and Associated Metabolic Enzymes

Beyond its roles in the cytoplasm, phosphatidic acid has emerged as a critical signaling molecule and metabolic regulator within the nucleus. nih.govnih.gov Its levels within the nucleus are dynamic and it participates in the regulation of gene expression, nuclear architecture, and the biogenesis of nuclear LDs. nih.govnih.govtmc.edu

The central metabolic enzymes in nuclear PA signaling are the Lipin family of phosphatidic acid phosphatases (PAPs). nih.gov Lipins, particularly Lipin-1, translocate into the nucleus where they catalyze the conversion of PA to diacylglycerol (DAG), a key step in lipid synthesis and a signaling molecule in its own right. nih.govmdpi.com The function and localization of Lipin-1 are, in a remarkable feedback loop, regulated by PA itself. Lipin-1 contains a conserved polybasic amino acid motif that functions as both a primary nuclear localization sequence and a PA-binding domain. nih.govmolbiolcell.org This suggests that the nuclear-cytoplasmic shuttling of Lipin-1 can be directly regulated by the concentration of PA on cellular membranes, allowing the cell to fine-tune lipid metabolism in response to lipid availability. molbiolcell.orgmolbiolcell.org

Furthermore, nuclear PA can directly influence gene transcription by binding to and modulating the activity of nuclear receptors and transcription factors. nih.govdoi.org For example, PA has been shown to bind Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Steroidogenic Factor 1 (SF-1), affecting their ability to regulate target genes involved in metabolism. nih.govdoi.org PA also plays a role in the nuclear translocation of other regulatory proteins. It mediates the nuclear import of the enzyme IP6K1, which in turn represses the expression of MIPS, the rate-limiting enzyme for the synthesis of inositol (B14025), another essential metabolite. biorxiv.org This demonstrates that dioleoylphosphatidate acts as a nuclear lipid messenger that integrates metabolic state with gene expression and the production of other key cellular molecules.

Table 2: Nuclear Functions and Associated Enzymes of Phosphatidic Acid

| Nuclear Process | Key Enzyme/Protein | Role of Phosphatidic Acid (PA) | References |

| Lipid Metabolism | Lipin-1 (PAP) | Substrate for Lipin-1; regulates nuclear localization and activity of Lipin-1 via a polybasic binding motif. | nih.govnih.govmdpi.commolbiolcell.org |

| Gene Transcription | PPARα, SF-1 (Nuclear Receptors) | Binds directly to nuclear receptors to modulate their transcriptional activity on metabolic genes. | nih.govdoi.org |

| Nuclear LD Biogenesis | Cds1, Pah1 (Lipin) | Increased levels of PA at the inner nuclear membrane are pivotal for the de novo formation of nuclear LDs. | nih.govtmc.edu |

| Protein Translocation | IP6K1 | Promotes nuclear translocation of IP6K1 to regulate inositol synthesis. | biorxiv.org |

| Transcriptional Repression | Opi1 (Yeast) | Anchors the transcriptional repressor Opi1 to membranes, preventing its nuclear import and suppression of phospholipid synthesis genes. | nih.gov |

Dioleoylphosphatidate 2 in Cellular Stress Adaptations

Autophagy Regulation by Dioleoylphosphatidate(2-)

Autophagy is a catabolic process where cellular components are degraded to maintain homeostasis, particularly under stress conditions like nutrient limitation. nih.gov The regulation of this pathway by phosphatidic acid, including the dioleoyl species, is multifaceted, with evidence supporting both stimulatory and inhibitory roles depending on the cellular context and the specific mechanism of action. PA can act as a positive regulator by directly influencing membrane curvature necessary for the formation of the autophagosome and by modulating the activity of key signaling complexes. researchgate.netfrontiersin.orgresearchgate.net Conversely, in some biological systems, PA has been shown to suppress autophagy by interfering with the assembly of the core autophagy machinery. nih.govtandfonline.comnih.gov

The generation of signaling phosphatidic acid is primarily catalyzed by Phospholipase D (PLD) enzymes, which hydrolyze structural phospholipids (B1166683) like phosphatidylcholine. nih.gov The activity of PLD, and thus the production of PA, is controlled by major upstream sensory pathways that respond to cellular stress and nutrient status.

One of the most critical upstream regulators is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) , a master kinase that suppresses autophagy under nutrient-rich conditions. nih.gov Phosphatidic acid is a well-established activator of mTORC1. It binds directly to the FRB domain of mTOR, displacing the endogenous inhibitor DEPTOR and promoting kinase activity. nih.govtandfonline.com This action serves as a negative feedback loop, where stress-induced PA can activate mTORC1 to restrain excessive or inappropriate autophagy. frontiersin.org However, this relationship is complex, as some studies report that PA can also inhibit mTOR, thereby promoting autophagy, highlighting a context-dependent regulatory balance. researchgate.net

Another key upstream pathway is mediated by AMP-activated protein kinase (AMPK) , which is activated during low-energy states (e.g., glucose deprivation) and is a potent inducer of autophagy. nih.govscienceopen.com AMPK can phosphorylate and regulate components of the autophagy-initiating ULK1 complex and the Beclin 1-VPS34 complex. biomolther.org The interplay between AMPK and PLD provides a crucial link between cellular energy status and PA-mediated signaling in the control of autophagy. nih.govscienceopen.com

Table 1: Key Upstream Regulators and Their Interaction with Phosphatidic Acid (PA) Signaling in Autophagy

| Regulator | Effect on PA Production | Effect of PA on Regulator/Pathway | Overall Impact on Autophagy |

| mTORC1 | Indirectly suppresses pathways that might activate PLD under growth conditions. | PA directly binds and activates mTORC1. nih.gov | Inhibition |

| AMPK | Can modulate PLD activity in response to low energy status. | PA signaling is downstream of AMPK activation. | Induction |

| Growth Factors | Stimulate PLD activity via pathways like PI3K/AKT. nih.gov | PA is required for growth factor-mediated mTORC1 activation. nih.gov | Inhibition |

| Amino Acids | Induce PLD translocation to the lysosome, generating PA. nih.gov | PA is necessary for amino acid-induced mTORC1 activation. nih.gov | Inhibition |

Dioleoylphosphatidate(2-) and other PA species influence the core autophagy machinery through both direct physical interactions and by modifying the membrane environment where ATG proteins assemble.

In plant cells, a clear inhibitory mechanism has been identified where PA binds to the metabolic enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPC) or phosphoglycerate kinase (PGK). nih.govtandfonline.com This binding promotes the interaction of GAPC/PGK with ATG3 or ATG6 (the mammalian homologue of which is Beclin 1). nih.govnih.gov This sequestration prevents the crucial interactions of ATG3 with ATG8 and of Beclin 1 with VPS34, thereby competitively inhibiting the formation of two essential complexes for autophagosome biogenesis. nih.govtandfonline.com

In mammalian cells, the role of PA appears more supportive of autophagy initiation. The conical shape of the PA molecule induces negative membrane curvature, which is a critical biophysical property for the budding of the autophagosome and for the recruitment of certain ATG proteins, such as ATG3. uio.no The activity of PLD1, generating PA, is essential for the formation of autophagosome precursors derived from recycling endosomes, which are positive for ATG16L1. uio.notandfonline.com

Furthermore, PA is a key component of the membrane environment where the Beclin 1-VPS34-ATG14 complex (also known as the class III phosphatidylinositol 3-kinase complex I) functions. molbiolcell.orgmolbiolcell.org This complex is responsible for generating phosphatidylinositol 3-phosphate (PI3P), a lipid that is indispensable for recruiting other ATG proteins to the site of autophagosome nucleation. biomolther.org While direct binding of PA to this complex in mammals is less defined than in plants, the lipid composition of the precursor membrane, modulated by PLD activity, is essential for the complex's proper localization and function. tandfonline.comresearchgate.net

Table 2: Interaction of Phosphatidic Acid (PA) with Autophagy-Related (ATG) Components

| Interacting Protein/Complex | Nature of Interaction | Functional Consequence | System Studied |

| GAPC/PGK | PA binds directly to GAPC/PGK. nih.govtandfonline.com | Promotes GAPC/PGK binding to ATG3/ATG6 (Beclin 1), inhibiting their function. nih.govnih.gov | Plants |

| ATG3 | Recruited by PA-induced membrane curvature. uio.no | Facilitates ATG8 lipidation on the nascent autophagosome. | Mammals |

| ATG16L1 | PA is enriched in ATG16L1-positive precursor membranes. uio.notandfonline.com | Supports the formation and/or fusion of autophagosome precursors. | Mammals |

| Beclin 1-VPS34-ATG14 Complex | PA influences the lipid environment required for complex activity. tandfonline.com In plants, PA can indirectly inhibit the Beclin 1-VPS34 interaction. nih.gov | Essential for PI3P production and autophagosome nucleation. | Mammals, Plants |

Studies using chemical inhibitors or genetic knockdown of PLD1 and PLD2 in colorectal cancer cells have shown that reducing PA production leads to an increase in the number of autophagosomes and enhanced autophagic flux. nih.govscienceopen.com This suggests that, in this context, the endogenous PA pool acts as a negative regulator or a brake on autophagy, which is consistent with its role as an mTORC1 activator. scienceopen.com

Conversely, other research has demonstrated that inhibition of PA-generating enzymes can block autophagosome formation, indicating that a basal level of PA is required for the initiation of autophagy. uio.no This dual role suggests that cellular PA levels must be precisely regulated. Aberrantly high levels may suppress autophagy by over-activating mTORC1, while insufficient levels may stall the pathway by preventing the necessary membrane remodeling and recruitment of ATG proteins. Therefore, PA modulates autophagic flux by influencing both the initiation and maturation stages of the pathway.

Dioleoylphosphatidate(2-) in Oxidative Stress Responses

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a common cellular insult that triggers adaptive responses. Phosphatidic acid signaling is deeply integrated into these responses. A variety of environmental stresses, including those that induce ROS, are known to trigger the rapid production of PA. oup.com

Research has shown that serum deprivation, a stressor that induces ROS production, also causes a significant increase in cellular PA levels. plos.org Mechanistically, PA has been found to directly interact with and regulate the activity of NADPH oxidase isoforms, which are primary enzymatic sources of cellular ROS. oup.com This places PA in a position to directly modulate the generation of the stress signal itself.

In the context of glucolipotoxicity in hepatocytes, saturated phosphatidic acids have been shown to be essential for activating the mTORC1-eIF2α-ATF4 pathway, a core component of the integrated stress response (ISR). physiology.org This finding directly links the overproduction of specific PA species to the activation of a major cellular stress pathway. Furthermore, specific research on dioleoyl-phosphatidic acid has revealed that it selectively binds to the protein α-synuclein, strongly promoting its aggregation, a hallmark of neurodegenerative diseases that are closely linked to oxidative stress. nih.govmdpi.com

Adaptations to Nutrient Deprivation Mediated by Dioleoylphosphatidate(2-)

Nutrient deprivation is a potent physiological stressor and the most classical trigger for autophagy. The cellular adaptation to starvation is heavily reliant on the signaling networks that sense nutrient availability, with PA playing a central role.

In plants, nitrogen deficiency leads to increased expression and membrane association of PLDε, which promotes autophagy to recycle nutrients and delay leaf senescence. nih.gov In mammalian cells, starvation is known to increase cellular levels of PA. plos.org This positions PA as a key signaling lipid in the response to nutrient scarcity.

The most significant role of PA in nutrient sensing is its regulation of mTORC1. nih.gov As mTORC1 is the central hub for integrating signals from amino acids and growth factors, PA's ability to activate this complex makes it a critical component of the machinery that allows cells to gauge nutrient availability and adjust their metabolic state accordingly, either promoting growth in nutrient-replete conditions or initiating catabolic programs like autophagy during starvation. researchgate.netwiley.com

Dioleoylphosphatidate 2 in Specialized Biological Systems

Plant Lipid Signaling and Dioleoylphosphatidate(2-)

In plants, lipids are not merely membrane building blocks but are central to signaling networks that govern growth, development, and adaptation to environmental challenges. frontiersin.org Anionic phospholipids (B1166683) like dioleoylphosphatidate(2-), though minor in total lipid content, are fundamental regulators of numerous membrane-associated processes. frontiersin.org The generation of phosphatidic acid is a rapid and early response to a multitude of stimuli, primarily through the action of two enzymatic pathways: the hydrolysis of structural phospholipids by phospholipase D (PLD) and the sequential action of phospholipase C (PLC) and diacylglycerol kinase (DGK). researchgate.net

Dioleoylphosphatidate(2-) and other phosphatidic acid species are integral to the regulation of plant growth and development. They influence key cellular activities including cell division, polarity, and membrane trafficking. frontiersin.org The regulation of root system architecture, a critical factor for nutrient and water uptake, is particularly sensitive to lipid signals. nih.gov For instance, diacylglycerol (DAG), the direct precursor to PA in the PLC/DGK pathway, has been implicated in mediating root hair elongation, especially under phosphate-deficient conditions. mdpi.com

The functions of PA are often intertwined with phytohormone signaling pathways. Hormones such as auxins and cytokinins are master regulators of plant growth, and their effects can be modulated by lipid messengers. mdpi.comoregonstate.edu Auxins, for example, are known to stimulate cell elongation and the formation of roots, processes that involve significant membrane remodeling and signaling events where PA species are likely participants. mdpi.comunacademy.com Cytokinins, which promote cell division, work in concert with auxins, and the balance between these hormones and lipid signals like PA is crucial for controlled differentiation of tissues like shoots and roots. oregonstate.edu

Table 1: Key Processes in Plant Growth Influenced by Phosphatidic Acid

| Developmental Process | Role of Phosphatidic Acid (PA) | Interacting Pathways |

| Root Development | Modulation of root hair elongation and lateral root formation. nih.govmdpi.com | Auxin signaling, nutrient sensing (e.g., phosphate). nih.gov |

| Cell Division | Regulation of cytokinesis and membrane dynamics. frontiersin.org | Cytokinin signaling. oregonstate.edu |

| Pollen Tube Growth | Control of vesicular trafficking and tip growth. | Calcium signaling, cytoskeletal dynamics. |

| Seedling Development | Inhibition of development under certain conditions (as shown with related lipids). nih.gov | Hormone signaling (e.g., abscisic acid). oregonstate.edu |

Plants have evolved sophisticated defense networks to respond to environmental stresses, and lipid signaling is a cornerstone of these responses. nih.govresearchgate.net Abiotic stresses such as drought, salinity, and nutrient deficiency, as well as biotic stresses from pathogens, trigger rapid changes in membrane lipid composition. cas.cnfrontiersin.org

One of the earliest plant responses to a wide range of elicitors is the accumulation of PA. researchgate.net For example, infection by necrotrophic pathogens can induce PA production, which then acts as a signaling hub. researchgate.netnih.gov This accumulation of PA can activate downstream defense mechanisms, including the production of reactive oxygen species (ROS) through the activation of NADPH oxidases and the triggering of mitogen-activated protein kinase (MAPK) cascades. nih.govmdpi.com These signaling cascades lead to transcriptional reprogramming and the synthesis of defense-related compounds. researchgate.netfrontiersin.org

Similarly, abiotic stresses lead to membrane lipid remodeling as an adaptive strategy. cas.cn Under phosphate (B84403) starvation, plants degrade phospholipids like phosphatidylcholine to remobilize phosphate, concurrently increasing the synthesis of non-phosphorus lipids to maintain membrane integrity. mdpi.com The PA generated during this process can also function as a signal to coordinate the plant's broader response to nutrient deficiency. mdpi.com

Plants possess systemic signaling mechanisms to communicate information about a localized stress to distal parts of the organism, preparing the entire plant for a potential threat. nih.gov This rapid, long-distance signaling is primarily mediated by a trio of interacting messengers: reactive oxygen species (ROS), calcium ions (Ca²⁺), and electrical signals. nih.govmdpi.com

While dioleoylphosphatidate(2-) itself is a membrane-bound lipid and not a mobile long-distance signal, it plays a crucial upstream role in initiating these systemic signals. A localized stress, such as wounding or pathogen attack, causes a localized burst of PA production. researchgate.net This PA can then directly bind to and activate enzymes like NADPH oxidase, which generates a wave of ROS, particularly hydrogen peroxide (H₂O₂). nih.gov This ROS wave can propagate rapidly from cell to cell, traveling through the plant's vascular system to distant leaves at speeds measured in centimeters per minute. scielo.br

Furthermore, PA signaling is closely linked with Ca²⁺ signaling. The release of glutamate (B1630785) from wounded cells can trigger glutamate receptors, leading to Ca²⁺ influx and the propagation of a Ca²⁺ wave through the phloem and plasmodesmata. nikon.com This Ca²⁺ signal is known to activate phospholipases, which would in turn generate more PA, creating a self-amplifying loop that reinforces the long-distance signal. mdpi.com Therefore, dioleoylphosphatidate(2-) acts as a key initiator and amplifier at the site of stress, converting a local stimulus into mobile chemical and electrical signals that orchestrate a plant-wide defense response. nih.govmdpi.com

Microbial Lipid Metabolism and Dioleoylphosphatidate(2-)

In the microbial world, lipids are essential for creating the cellular envelope, mediating interactions with the environment, and adapting to diverse and often harsh conditions. Dioleoylphosphatidate(2-), as a fundamental phosphatidic acid, is the universal precursor for the biosynthesis of the vast array of phospholipids found in bacteria, making its synthesis a vital aspect of microbial physiology. nih.govbritannica.com

The biosynthesis of phosphatidic acid in bacteria is a highly conserved process that serves as the entry point for all glycerophospholipid synthesis. nih.gov The pathway begins with the glycolytic intermediate dihydroxyacetone phosphate, which is reduced to sn-glycerol-3-phosphate (G3P) by G3P synthase (GpsA). nih.gov This step directly links central carbon metabolism with lipid synthesis.

The glycerol-3-phosphate backbone is then acylated in two sequential steps to produce phosphatidic acid. nih.gov

First Acylation: The first fatty acid is attached at the sn-1 position of G3P. Bacteria utilize two distinct families of enzymes for this step:

PlsB: This acyltransferase, first identified in Escherichia coli, primarily uses acyl-acyl carrier protein (acyl-ACP), the end product of fatty acid synthesis, as the acyl donor. It can also use acyl-CoA derived from exogenous fatty acids. nih.gov

PlsY: This more widely distributed acyltransferase uses acyl-phosphate as the acyl donor. The acyl-phosphate is itself generated from acyl-ACP by the enzyme PlsX. nih.gov

Second Acylation: The resulting lysophosphatidic acid is then acylated at the sn-2 position by the enzyme PlsC (1-acylglycerol-3-phosphate O-acyltransferase). All known PlsC enzymes use acyl-ACP as the acyl donor. nih.gov

The final product is phosphatidic acid, which for dioleoylphosphatidate(2-) would specifically involve the incorporation of two oleoyl (B10858665) chains. This PA molecule then serves as the key branchpoint intermediate, where different head groups (like serine, ethanolamine, or glycerol) are attached to synthesize the various phospholipids required by the cell.

Table 2: Key Enzymes in Bacterial Phosphatidic Acid Biosynthesis

| Enzyme | Gene | Function | Acyl Donor |

| Glycerol-3-phosphate synthase | gpsA | Reduces dihydroxyacetone phosphate to glycerol-3-phosphate. nih.gov | N/A |

| Glycerol-3-phosphate acyltransferase | plsB | Acylates glycerol-3-phosphate at the sn-1 position. nih.gov | Acyl-ACP, Acyl-CoA |

| Acyl-ACP-phosphate acyltransferase | plsY | Acylates glycerol-3-phosphate at the sn-1 position. nih.gov | Acyl-phosphate |

| Acyl-phosphate:ACP phosphotransferase | plsX | Synthesizes acyl-phosphate from acyl-ACP for PlsY. nih.gov | Acyl-ACP |

| 1-acylglycerol-3-phosphate O-acyltransferase | plsC | Acylates lysophosphatidic acid at the sn-2 position. nih.gov | Acyl-ACP |

Anaerobic ecosystems, such as sediments, waterlogged soils, and parts of the animal gut, are characterized by the absence of oxygen. Microorganisms thriving in these environments have evolved specialized metabolic and physiological strategies to survive. nih.govufz.de The synthesis and composition of membrane lipids, including dioleoylphosphatidate(2-) and its derivatives, are critical for this adaptation.

In these oxygen-limited settings, microorganisms rely on anaerobic respiration (using alternative terminal electron acceptors like nitrate (B79036) or fumarate) or fermentation for energy. nih.gov The enzymes and protein complexes for these pathways are often membrane-associated. The phospholipid bilayer, formed from precursors like dioleoylphosphatidate(2-), provides the essential matrix for these proteins, ensuring their proper function and the maintenance of electrochemical gradients. nih.govnih.gov